molecular formula C11H12FNO3 B1377662 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid CAS No. 1447964-53-5

5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid

Cat. No. B1377662
CAS RN: 1447964-53-5
M. Wt: 225.22 g/mol
InChI Key: DBDSOWHYGRVYOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the starting materials chosen by the chemist. For example, the amino group could potentially be introduced via amination, the fluorophenyl group via a halogenation reaction on a phenyl ring, and the carboxylic acid group via oxidation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, a cyclic structure, could impart some degree of rigidity to the molecule. The electronegative fluorine atom would likely create a polar region in the molecule, and the amino and carboxylic acid groups could allow for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the fluorophenyl group in electrophilic aromatic substitution reactions, and the carboxylic acid group in esterification or other acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups and the ability to form hydrogen bonds could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Isotope Labeling

The chemical 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid, akin to 5-aminolevulinic acid, is a precursor in the biosynthesis of biologically active porphyrins, crucial for photosynthesis, oxygen transport, and electron transport. A scheme to prepare any isotopomer of 5-aminolevulinic acid in high yield was described, indicating its potential for isotope labeling in research to study metabolic pathways and enzyme activities (Shrestha‐Dawadi & Lugtenburg, 2003).

Biologically Active Compound Synthesis

The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid demonstrates the chemical's versatility as a starting point for creating biologically relevant compounds. This process, involving esterification and bromination, followed by reaction with potassium phthalimide, shows the compound's application in synthesizing a wide range of chemical entities for biological studies (Yuan, 2006).

Electrosynthesis Applications

The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride highlights its potential in electrochemical applications, demonstrating an efficient synthetic route via the electroreduction of methyl 5-nitro-4-oxopentanate. This method's optimization for yield and quality underlines the compound's importance in developing electrochemical synthesis processes for research and industrial applications (Konarev, Lukyanets, & Negrimovskii, 2007).

Inhibitory Activity Against Enzymes

A study on the selective inhibition of gamma-aminobutyric acid aminotransferase by derivatives of this compound illuminates its use in designing enzyme inhibitors. These derivatives did not inactivate the enzyme time-dependently but were competitive reversible inhibitors, showcasing the compound's utility in therapeutic research and drug discovery (Silverman & Nanavati, 1990).

Fluorescence Studies and Chemical Biology

The development of fluorescent amino acids for chemical biology applications is a burgeoning field, with fluorescent derivatives being incorporated into proteins for non-invasive studies of protein structure, dynamics, and interactions. The ability to selectively introduce fluorophores into proteins at defined sites, including derivatives of this compound, provides powerful tools for studying biological systems at the molecular level (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, it could potentially act as a ligand for certain receptors, or as an inhibitor for certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is biologically active, it could potentially be toxic. Handling guidelines would need to be determined based on thorough safety testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its properties and potential applications. For example, it could be studied for potential medicinal properties, given the biological activity of many similar compounds .

properties

IUPAC Name

5-amino-3-(2-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDSOWHYGRVYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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